1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine
Description
Properties
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-12-15(16(22(24)25)13-18(17)27-2)19(23)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGMKHJLMAMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dimethoxy-2-nitrobenzoyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction between 4,5-dimethoxy-2-nitrobenzoyl chloride and 4-phenylpiperazine is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-(4,5-dimethoxy-2-aminobenzoyl)-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the preparation of various derivatives with potential biological activity.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes. It may be used in the development of new pharmacological agents.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitrobenzoyl group may undergo reduction to form an amino group, which can interact with biological receptors or enzymes. The phenylpiperazine moiety may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-Benzoyl-4-(4-nitrophenyl)piperazine (Compound I) and 1-(4-Bromobenzoyl)-4-phenylpiperazine (Compound II)
- Structural Differences : Compound I () has a nitro group at the benzoyl ring's para position, while the target compound features nitro at the ortho position with additional methoxy groups. Compound II replaces nitro with bromine.
- Impact: The ortho-nitro group in the target compound may enhance electron-withdrawing effects compared to para-nitro, influencing receptor binding.
4,5-Dimethoxy-2-nitrobenzohydrazides
- Functional Group Variation : Unlike the target compound’s benzoyl-piperazine structure, these derivatives () feature a hydrazide linkage.
- Bioactivity : Hydrazides in exhibited antioxidant properties (ORAC assay) and modest cholinesterase inhibition, suggesting that the benzoyl-piperazine scaffold in the target compound may offer improved enzyme interaction due to conformational rigidity .
Pharmacological Activity and Receptor Interactions
KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine)
- Structural Contrast: KN62 () incorporates sulfonamide and isoquinoline groups, unlike the target’s dimethoxy-nitrobenzoyl.
- Functional Impact: KN62 showed species-dependent P2X7 receptor antagonism (IC₅₀ variability: 25-fold with agonist concentration).
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)
- Therapeutic Profile : NSPP () demonstrated neuroprotective effects via hedgehog pathway activation and microglia inhibition. The sulfonyl group in NSPP vs. the benzoyl group in the target compound suggests divergent mechanisms: NSPP targets neuroinflammation, while the target’s benzoyl may favor CNS enzyme modulation .
Antiviral Candidates
1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine
- Structural Comparison : This compound () includes an oxazole ring and piperidine-carboxyl linkage, unlike the target’s benzoyl-piperazine.
- Bioactivity : Demonstrated binding to monkeypox virus DNA polymerase residues (Leu631, Arg634). The target’s nitro group may similarly engage in H-bonding but with reduced steric hindrance due to the absence of bulky oxazole substituents .
Enantioselectivity and Receptor Affinity
R- vs. S-Enantiomers of 4-Phenylpiperazine Hybrids
Crystallographic Insights
- Crystal Packing: Compounds in crystallize in orthorhombic/monoclinic systems with hydrogen bonding influencing solubility. The target’s methoxy groups may promote crystal lattice stability via van der Waals interactions, contrasting with nitro-dominated polar interactions in analogs .
Data Tables
Table 1: Structural and Pharmacological Comparison
*Theoretical based on structural analogs.
Biological Activity
Overview
1-(4,5-Dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine is a compound that belongs to the class of piperazine derivatives. Its unique structure combines a 4,5-dimethoxy-2-nitrobenzoyl group with a phenylpiperazine moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
The mechanism of action for this compound involves several biochemical pathways. The nitrobenzoyl group can undergo reduction to form an amino group that interacts with various biological receptors or enzymes. The phenylpiperazine moiety enhances the compound's binding affinity and specificity for certain targets, making it a candidate for therapeutic applications in pharmacology.
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. In a study assessing the oxygen radical absorbance capacity (ORAC), several derivatives showed antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol .
Enzyme Inhibition
The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases. Some derivatives demonstrated potent inhibition (>30%) against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives of this compound possess significant cytotoxic effects. The IC50 values ranged from 34 µM to over 100 µM across different tumor models, indicating varying degrees of effectiveness .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 34.31 | MDA-MB 231 |
| Compound B | 39.78 | U-87 MG |
| ABZ | 83.1 | MDA-MB 231 |
| ABZ | 40.59 | U-87 MG |
Case Study 1: Anticancer Activity
A study explored the anticancer properties of compounds related to piperazine derivatives. It was found that certain modifications in the phenylpiperazine moiety significantly enhanced cytotoxic activity against specific cancer cell lines compared to standard treatments like ABZ and ivermectin .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine derivatives in models of CNS diseases. The results indicated that specific derivatives not only inhibited cholinesterase activity but also displayed free radical scavenging capabilities, highlighting their potential therapeutic roles in neurodegenerative disorders .
Q & A
Q. What are the key considerations for designing synthetic routes for 1-(4,5-dimethoxy-2-nitrobenzoyl)-4-phenylpiperazine?
The synthesis of this compound typically involves multi-step reactions, including:
- Core formation : Piperazine rings are functionalized via nucleophilic substitution or acylation. For example, introducing the 4-phenyl group may require coupling reactions using aryl halides or boronic acids .
- Substituent introduction : The 4,5-dimethoxy-2-nitrobenzoyl group is added via acylation or esterification. Protecting groups (e.g., methoxy) may be necessary to prevent undesired side reactions during nitro-group installation .
- Purification : Column chromatography or recrystallization is critical due to the compound’s nitro and methoxy substituents, which can complicate solubility .
Reported yields for analogous piperazine derivatives range from 41% to 92% , depending on substituent complexity and reaction optimization .
Q. What spectroscopic methods are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy : 1H and 13C NMR confirm substituent placement. For example, methoxy protons resonate at δ 3.7–4.0 ppm, while nitro groups deshield adjacent aromatic protons .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated m/z 397.13 for C21H21N3O6) and fragmentation patterns .
- IR spectroscopy : Nitro (1520–1350 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches verify functional groups .
Q. What safety protocols are essential when handling nitro-substituted piperazine derivatives?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., nitro-group decomposition products) .
- Waste disposal : Segregate nitro-containing waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nitro-group reactivity .
- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aryl substitutions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation .
- Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling timely adjustments .
Case study : A piperazine derivative with similar substituents achieved a 92% yield by optimizing stoichiometry (1:1.2 molar ratio) and reaction time (12 hours) .
Q. How can computational modeling predict biological activity and guide structural modifications?
- Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs). For example, nitro groups may form hydrogen bonds with active-site residues .
- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants for nitro/methoxy groups) with activity .
- ADMET prediction : Software like SwissADME evaluates solubility (LogP ~2.5) and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Purity validation : HPLC purity >95% minimizes confounding effects from impurities .
- Structural analogs : Compare activity of derivatives (e.g., replacing nitro with cyano) to identify critical pharmacophores .
Example : A study on antimicrobial piperazines found that 4,5-dimethoxy groups enhanced activity against S. aureus (MIC 8 µg/mL), while nitro groups reduced solubility, leading to variable results .
Q. How do methoxy and nitro substituents influence physicochemical properties?
- Solubility : Methoxy groups increase hydrophilicity (cLogP decreases by ~0.5 per group), while nitro groups reduce it .
- Stability : Nitro derivatives are prone to photodegradation; store in amber vials under inert gas .
- Reactivity : Nitro groups act as electron-withdrawing moieties, directing electrophilic substitution to meta positions .
Q. What in vitro assays are used to evaluate pharmacological potential?
- Enzyme inhibition : Measure IC50 against targets like PDEs or kinases using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) determines MICs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
